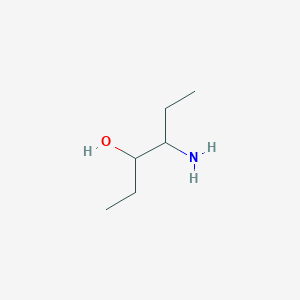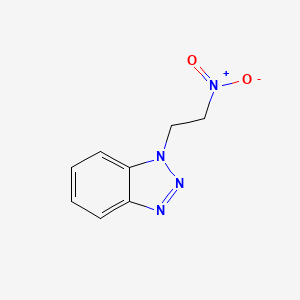![molecular formula C13H16N2O B2691667 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 41505-84-4](/img/structure/B2691667.png)
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrido[4,3-b]indole core, which is a bicyclic system containing a pyridine ring fused with an indole ring. This core is substituted at the 8-position with a methoxy group and at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C13H16N2O and a molecular weight of 216.28 .
Scientific Research Applications
Synthesis and Characterization
- Maillard Reaction and Derivative Characterization : The Maillard reaction has been utilized to synthesize new derivatives of 6-methoxy-tetrahydro-β-carboline, which include compounds structurally related to 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This synthesis involved the use of 5-methoxytryptamine with various aldehydes, optimized for temperature and time to achieve high yields. The synthesized compounds were characterized using mass spectrometry techniques (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties
- Evaluation of Antioxidant Properties : A study focused on the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. These compounds exhibited moderate antioxidant properties and were compared for their safety in relation to non-tumorous cell lines, indicating potential in antioxidant development (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Antitumor Activity
- Potential Antineoplastic Agents : Derivatives of this compound were investigated for their antitumor activity. Specifically, certain compounds were found to be promising as new classes of antineoplastic agents, showing effectiveness in both in vitro and in vivo tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Receptor Activity
- Impact on Therapeutic Targets : Research has explored the activity profiles of new 2-substituted 8-methyl-5-(2-pyridinylethyl) derivatives on various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. A compound in this class demonstrated significant antagonist activity on various adrenergic and serotonin receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
Calcium-Antagonist Activity
- Pharmacological Properties : Certain derivatives, including those structurally similar to this compound, have been shown to possess a broad spectrum of pharmacological activity, including calcium-antagonist behavior. This highlights their potential in various medical applications, including neuroprotection and antiarrhythmogenic effects (Ivanov, Afanas'ev, & Bachurin, 2001).
Future Directions
properties
IUPAC Name |
8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBGAQRXYSMOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

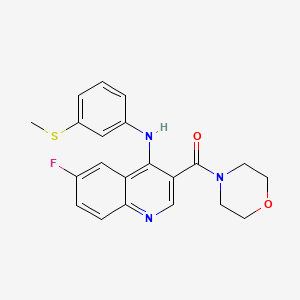
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)
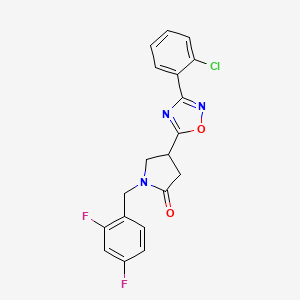
![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
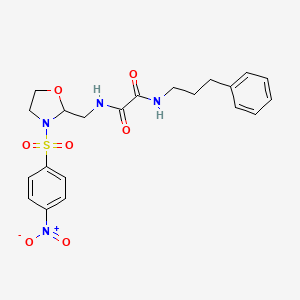
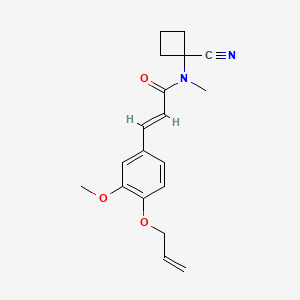
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

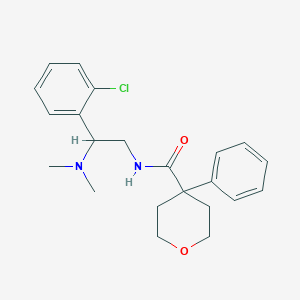
![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)
